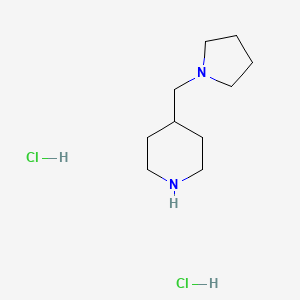

4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(pyrrolidin-1-ylmethyl)piperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2.2ClH/c1-2-8-12(7-1)9-10-3-5-11-6-4-10;;/h10-11H,1-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOSKZLBNQLEUKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30631048 | |

| Record name | 4-[(Pyrrolidin-1-yl)methyl]piperidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

780756-54-9 | |

| Record name | 4-[(Pyrrolidin-1-yl)methyl]piperidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-Pyrrolidinylmethyl)piperidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 4-(Pyrrolidin-1-ylmethyl)piperidine Dihydrochloride. Due to the limited availability of specific experimental data for this compound, this document leverages data from structurally similar molecules and established principles of organic chemistry to offer a robust profile. It is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Chemical Identity and Structure

This compound is the hydrochloride salt of the parent compound, 4-(pyrrolidin-1-ylmethyl)piperidine. The dihydrochloride form suggests that both basic nitrogen atoms—one in the piperidine ring and one in the pyrrolidine ring—are protonated.

-

IUPAC Name: 4-(pyrrolidin-1-ylmethyl)piperidine;dihydrochloride

-

Molecular Formula: C₁₀H₂₂Cl₂N₂

-

Molecular Weight: 241.20 g/mol

-

Chemical Structure:

-

Free Base: C1CCN(C1)CC2CCNCC2[1]

-

Dihydrochloride Salt: The structure consists of the protonated form of the free base with two chloride counter-ions.

-

Physical Properties

The physical properties of this compound are presented below. It is important to note that where specific experimental data is unavailable, values are predicted based on the properties of analogous compounds, such as piperidine hydrochloride, and general chemical principles.

| Property | Value | Notes |

| Appearance | White to off-white crystalline solid (Predicted) | Amine hydrochloride salts are typically crystalline solids. |

| Melting Point | >240 °C (Predicted) | Based on the melting point of piperidine hydrochloride (245-248 °C), a high melting point is expected due to the ionic character and strong crystal lattice energy of the salt.[3] |

| Boiling Point | Not applicable (decomposes at high temperatures) | As an ionic salt, it is expected to decompose before boiling at atmospheric pressure. |

| Solubility | Water: Soluble (Predicted)Methanol, Ethanol: Soluble (Predicted)Non-polar organic solvents (e.g., hexane, toluene): Insoluble to sparingly soluble (Predicted) | The dihydrochloride salt form significantly increases polarity, leading to good solubility in polar protic solvents like water and lower alcohols.[4] The presence of a ten-carbon aliphatic structure may limit solubility in highly polar solvents and confer some solubility in less polar organic solvents for the free base. |

| pKa | pKa1 ~10-11 (Piperidine NH)pKa2 ~10-11 (Pyrrolidine N) (Predicted) | Based on the typical pKa values for secondary and tertiary aliphatic amines. |

Spectroscopic Data (Predicted)

While specific spectra for this compound are not publicly available, the expected spectroscopic characteristics can be inferred from the known spectral properties of piperidine and pyrrolidine moieties.

¹H NMR Spectroscopy:

-

Piperidine Ring Protons: A complex series of multiplets is expected in the range of δ 1.5-3.5 ppm. Protons adjacent to the nitrogen atoms will be deshielded and appear further downfield.

-

Pyrrolidine Ring Protons: Signals for these protons are also anticipated in the δ 1.5-3.5 ppm range, with those adjacent to the nitrogen being the most downfield.

-

Methylene Bridge Protons (-CH₂-): The protons of the methylene group connecting the two rings are expected to appear as a doublet or multiplet, likely in the δ 2.5-3.0 ppm range.

-

N-H Protons: Broad signals corresponding to the protonated amine groups (N⁺-H) would be expected, with chemical shifts that can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy:

-

Carbon atoms adjacent to the nitrogen atoms will be the most downfield among the aliphatic signals, typically in the range of δ 40-60 ppm. Other aliphatic carbons will appear at higher fields.

Infrared (IR) Spectroscopy:

-

N-H Stretching: A broad and strong absorption band is expected in the region of 2400-3000 cm⁻¹ due to the stretching vibrations of the N⁺-H bonds of the ammonium groups.

-

C-H Stretching: Aliphatic C-H stretching vibrations will be observed in the 2800-3000 cm⁻¹ region.

-

N-H Bending: Bending vibrations for the N⁺-H groups are expected around 1500-1600 cm⁻¹.

Mass Spectrometry:

-

Molecular Ion: For the free base (after neutralization), the protonated molecular ion [M+H]⁺ would be observed at m/z 169.29.

-

Fragmentation: Common fragmentation pathways would likely involve cleavage of the pyrrolidine or piperidine rings, or the loss of the pyrrolidinylmethyl side chain. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition.[5][6]

Experimental Protocols

The following are generalized protocols for the determination of key physical properties of this compound.

Melting Point Determination (Capillary Method)

This method is a standard technique for determining the melting point of a crystalline solid.[3]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, gently grind the crystalline sample in a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a moderate rate to approximately 20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining the thermodynamic solubility of a compound.[7]

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, phosphate-buffered saline)

-

Vials with screw caps

-

Orbital shaker in a temperature-controlled environment

-

Syringe filters (e.g., 0.22 µm)

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of the solvent.

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Allow the vial to stand, or centrifuge it, to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any solid particles.

-

Accurately dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Calculate the solubility based on the measured concentration and the dilution factor.

Logical and Experimental Workflows

The following diagram illustrates a typical workflow for the characterization of a synthesized batch of this compound.

Safety and Handling

As a dihydrochloride salt of a diamine, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, it should be treated as a potentially hazardous chemical.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a diamine salt with physical properties largely dictated by its ionic character. It is predicted to be a high-melting, water-soluble crystalline solid. While specific experimental data is scarce, this guide provides a robust, predicted profile based on established chemical principles and data from analogous compounds, offering a valuable resource for its application in research and development. It is strongly recommended that experimental verification of these properties be conducted prior to use in critical applications.

References

4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride chemical structure and analysis

This technical guide provides a comprehensive overview of the chemical structure, analysis, and potential biological significance of 4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride, a heterocyclic amine of interest to researchers and drug development professionals. Due to the limited availability of direct experimental data for this specific salt, this document combines information from commercial suppliers, data on the free base, and analysis of structurally related compounds to offer a thorough profile.

Chemical Structure and Properties

This compound is the hydrochloride salt of the parent compound, 4-(Pyrrolidin-1-ylmethyl)piperidine. The dihydrochloride form indicates that both basic nitrogen atoms, one in the piperidine ring and one in the pyrrolidine ring, are protonated.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 683772-11-4 | [1] |

| Molecular Formula | C₁₀H₂₂Cl₂N₂ | [1] |

| Molecular Weight | 241.20 g/mol | [1] |

| IUPAC Name | 4-(pyrrolidin-1-ylmethyl)piperidine;dihydrochloride | Inferred |

| SMILES | C1CCN(CC2CCNCC2)CC1.Cl.Cl | [1] |

| InChI | 1S/C10H20N2.2ClH/c1-2-8-12(7-1)9-10-3-5-11-6-4-10;;/h10-11H,1-9H2;2*1H | [1][] |

| Physical Form | Solid | [1] |

Chemical Structure Diagram:

References

An In-depth Technical Guide on the Core Mechanism of Action of 4-(Pyrrolidin-1-ylmethyl)piperidine Dihydrochloride

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of scientific literature and chemical databases, specific quantitative binding affinity and functional activity data for the parent compound, 4-(Pyrrolidin-1-ylmethyl)piperidine, or its dihydrochloride salt, at specific molecular targets were not publicly available at the time of this report. The following guide provides a detailed overview of the likely pharmacological targets and mechanisms of action based on the activity of structurally related derivatives. It also includes detailed experimental protocols for how the pharmacological profile of this compound could be elucidated.

The 4-(pyrrolidin-1-ylmethyl)piperidine scaffold is a common motif in medicinal chemistry, appearing in compounds targeting a range of receptors, particularly the sigma-1 (σ1) and muscarinic acetylcholine M1 receptors. Derivatives of this core structure have also been investigated for their analgesic properties and as PPARδ agonists.[1][2] This suggests that the parent compound likely possesses activity at one or more of these targets.

Primary Putative Mechanisms of Action

Based on the pharmacological profiles of its derivatives, the two most probable primary mechanisms of action for 4-(pyrrolidin-1-ylmethyl)piperidine dihydrochloride involve interaction with the sigma-1 receptor and muscarinic acetylcholine receptors.

1. Sigma-1 (σ1) Receptor Modulation

The 4-(pyrrolidin-1-ylmethyl)piperidine core is structurally similar to known sigma-1 receptor ligands. The sigma-1 receptor is an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, which modulates a variety of signaling pathways and ion channels.

Signaling Pathways: Sigma-1 receptor activation has been shown to influence several downstream signaling cascades, including:

-

Calcium Signaling: Modulation of inositol trisphosphate (IP3) receptors, leading to changes in intracellular calcium levels.

-

Ion Channel Regulation: Interaction with and modulation of various voltage-gated ion channels, including K+, Na+, and Ca2+ channels.

-

Neuronal Signaling: Regulation of neurotransmitter release and potentiation of NMDA receptor function.

Below is a diagram illustrating a generalized signaling pathway for the sigma-1 receptor.

2. Muscarinic Acetylcholine M1 Receptor Modulation

The piperidine and pyrrolidine moieties are common structural features in ligands for muscarinic acetylcholine receptors. The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and is a key regulator of cognitive function.

Signaling Pathways: Activation of the M1 receptor typically leads to the activation of the Gq/11 signaling cascade:

-

Phospholipase C Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytosol.

-

Protein Kinase C Activation: DAG and increased intracellular calcium activate protein kinase C (PKC), which phosphorylates various downstream targets.

Below is a diagram illustrating the canonical M1 muscarinic receptor signaling pathway.

References

The Biological Activity of 4-(Pyrrolidin-1-ylmethyl)piperidine Derivatives: A Technical Guide for CNS Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of 4-(pyrrolidin-1-ylmethyl)piperidine derivatives, with a particular focus on their interactions with central nervous system (CNS) targets, specifically the M1 muscarinic acetylcholine and D4 dopamine receptors. This scaffold has emerged as a versatile platform for the design of novel therapeutics for a range of neurological and psychiatric disorders.

Introduction to the 4-(Pyrrolidin-1-ylmethyl)piperidine Scaffold

The 4-(pyrrolidin-1-ylmethyl)piperidine core represents a privileged scaffold in medicinal chemistry. Its rigid piperidine ring, combined with the flexible pyrrolidinylmethyl side chain, allows for precise spatial orientation of functional groups, facilitating interactions with various receptor binding pockets. This structural motif has been explored for a multitude of biological targets, demonstrating a broad spectrum of pharmacological activities, including antiviral, analgesic, and anti-inflammatory properties. However, its most significant potential appears to lie within the realm of CNS disorders, where derivatives have shown promise as selective M1 muscarinic receptor agonists and D4 dopamine receptor antagonists.

Core Biological Activities in the Central Nervous System

M1 Muscarinic Acetylcholine Receptor Agonism

The M1 muscarinic acetylcholine receptor, a Gq-protein coupled receptor, is highly expressed in the cerebral cortex and hippocampus, regions of the brain crucial for learning and memory.[1] Selective activation of M1 receptors is a key therapeutic strategy for improving cognitive function in conditions such as Alzheimer's disease and schizophrenia.[2] Derivatives of the 4-(pyrrolidin-1-ylmethyl)piperidine scaffold have been investigated as potential M1 agonists.

Dopamine D4 Receptor Antagonism

The dopamine D4 receptor, a Gi/o-protein coupled receptor, is predominantly found in the prefrontal cortex, limbic system, and midbrain. It is implicated in various cognitive and emotional processes.[3] D4 receptor antagonists are being explored for their potential in treating psychosis, addiction, and other neuropsychiatric disorders, with the aim of achieving efficacy with a reduced side-effect profile compared to less selective antipsychotics.[4] The 4-(pyrrolidin-1-ylmethyl)piperidine scaffold has served as a foundation for the development of potent and selective D4 antagonists.[3]

Signaling Pathways

To understand the functional consequences of ligand binding to these receptors, it is essential to visualize their downstream signaling cascades.

Figure 1: M1 Muscarinic Receptor Signaling Pathway.

Figure 2: D4 Dopamine Receptor Signaling Pathway.

Quantitative Data on Piperidine Derivatives

While comprehensive structure-activity relationship (SAR) studies for a series of 4-(pyrrolidin-1-ylmethyl)piperidine derivatives are not extensively available in the public literature, data from closely related piperidine scaffolds provide valuable insights into the structural requirements for potent and selective activity at M1 muscarinic and D4 dopamine receptors.

M1 Muscarinic Receptor Antagonists (Related Scaffolds)

The following table summarizes the binding affinities of a series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide derivatives, which share some structural similarities with the 4-(pyrrolidin-1-ylmethyl)piperidine scaffold, as M1 muscarinic receptor antagonists.[5]

| Compound | R Group | M1 IC50 (µM) | M2-M5 IC50 (µM) |

| 6 | H | 5.0 | >10 |

| 8a | 2-Cl | 0.96 | >10 |

| 8b | 2-OMe | 0.82 | >10 |

Data extracted from Bioorg Med Chem Lett. 2010;20(7):2174-7.[5]

D4 Dopamine Receptor Antagonists (Related Scaffolds)

The table below presents the binding affinities (Ki) of a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives for the human D4 receptor.[6]

| Compound | R1 Group | D4 Ki (nM) | D1, D2, D3, D5 Ki (nM) |

| 8a | 4-Fluorophenyl | 53 | >1000 |

| 8b | 3,4-Difluorophenyl | 5.5 | >1000 |

| 8c | 4-Fluoro-3-methylphenyl | 13 | >1000 |

Data extracted from ChemRxiv. 2025, g6zh3.[6]

Experimental Protocols

Detailed and robust experimental protocols are critical for the accurate assessment of the biological activity of novel compounds. The following sections outline standard methodologies for key in vitro assays.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a test compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the M1 muscarinic or D4 dopamine receptor.

Materials:

-

Cell membranes expressing the human M1 or D4 receptor.

-

Radioligand (e.g., [3H]-N-methylscopolamine for M1, [3H]-Spiperone for D4).

-

Test compounds.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding determinator (e.g., atropine for M1, haloperidol for D4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Workflow:

Figure 3: Radioligand Binding Assay Workflow.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (excess of a known antagonist).

-

Equilibration: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Functional Assays

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or allosteric modulator at the receptor.

Objective: To determine the potency (EC50 or IC50) and efficacy (Emax) of a test compound in a cell-based functional assay.

M1 Receptor (Gq-coupled) - Calcium Mobilization Assay:

-

Cell Culture: Plate cells expressing the M1 receptor in a 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of the test compound (for agonists) or a fixed concentration of an agonist in the presence of varying concentrations of the test compound (for antagonists).

-

Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Plot the change in fluorescence against the logarithm of the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

D4 Receptor (Gi-coupled) - cAMP Assay:

-

Cell Culture: Plate cells expressing the D4 receptor in a 96-well plate.

-

Stimulation: Treat the cells with forskolin (to stimulate adenylyl cyclase) and varying concentrations of the test compound (for agonists) or a fixed concentration of a D4 agonist in the presence of varying concentrations of the test compound (for antagonists).

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).

-

Data Analysis: Plot the cAMP levels against the logarithm of the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Functional Assay Workflow:

Figure 4: General Functional Assay Workflow.

Conclusion and Future Directions

The 4-(pyrrolidin-1-ylmethyl)piperidine scaffold holds significant promise for the development of novel CNS-active agents. The available data on related piperidine derivatives suggest that this core can be effectively functionalized to achieve high potency and selectivity for M1 muscarinic and D4 dopamine receptors. Further detailed SAR studies on a focused library of 4-(pyrrolidin-1-ylmethyl)piperidine derivatives are warranted to fully elucidate the key structural features governing their activity at these important CNS targets. Such studies will be instrumental in advancing the development of new and improved therapies for a range of debilitating neurological and psychiatric disorders.

References

- 1. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evidence for Classical Cholinergic Toxicity Associated with Selective Activation of M1 Muscarinic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Pharmacological characterization of U-101387, a dopamine D4 receptor selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

The Versatile Building Block: A Technical Guide to 4-(Pyrrolidin-1-ylmethyl)piperidine Dihydrochloride in Synthetic Chemistry

For researchers, scientists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel chemical entities. Among these, 4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride has emerged as a valuable scaffold, offering a unique combination of a rigid piperidine core and a flexible pyrrolidinomethyl side chain. This technical guide provides an in-depth overview of its synthesis, properties, and applications, supported by experimental data and protocols.

Physicochemical Properties and Spectroscopic Data

This compound is a white to off-white solid, typically supplied as a dihydrochloride salt to improve its stability and handling. The free base, 4-(Pyrrolidin-1-ylmethyl)piperidine, possesses the chemical formula C₁₀H₂₀N₂ and a molecular weight of 168.28 g/mol . The dihydrochloride salt has a molecular weight of 241.20 g/mol .

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀N₂·2HCl | [1] |

| Molecular Weight | 241.20 g/mol | [1] |

| CAS Number | 683772-11-4 | [1] |

| Appearance | White to off-white solid | Commercially available |

| SMILES | C1CCN(CC2CCNCC2)C1.Cl.Cl | [1] |

| InChI | 1S/C10H20N2.2ClH/c1-2-8-12(7-1)9-10-3-5-11-6-4-10;;/h10-11H,1-9H2;2*1H | [1] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a multi-step process, typically starting from commercially available piperidine derivatives. A common and effective route involves the reductive amination of a protected 4-formylpiperidine with pyrrolidine, followed by deprotection and salt formation.

Experimental Protocol: Synthesis of tert-Butyl 4-((pyrrolidin-1-yl)methyl)piperidine-1-carboxylate

This protocol is adapted from the synthesis of a precursor used in the development of a PPARδ agonist.

Materials:

-

tert-Butyl 4-formylpiperidine-1-carboxylate

-

Pyrrolidine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of tert-butyl 4-formylpiperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM), add pyrrolidine (1.2 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford tert-butyl 4-((pyrrolidin-1-yl)methyl)piperidine-1-carboxylate.

Experimental Protocol: Deprotection and Dihydrochloride Salt Formation

Materials:

-

tert-Butyl 4-((pyrrolidin-1-yl)methyl)piperidine-1-carboxylate

-

4 M HCl in 1,4-dioxane

-

Diethyl ether

Procedure:

-

Dissolve tert-butyl 4-((pyrrolidin-1-yl)methyl)piperidine-1-carboxylate (1.0 eq) in a minimal amount of 1,4-dioxane.

-

To this solution, add an excess of 4 M HCl in 1,4-dioxane (e.g., 10 equivalents).

-

Stir the reaction mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete deprotection.

-

Upon completion, the dihydrochloride salt will typically precipitate from the solution.

-

The precipitate can be collected by filtration, washed with diethyl ether, and dried under vacuum to yield this compound as a white solid.

Quantitative Data:

While specific yield data for the direct synthesis of this compound is not widely published, similar reductive amination and Boc-deprotection steps in the synthesis of related compounds typically proceed with good to excellent yields, often in the range of 80-95% for each step.

Application as a Building Block in Synthesis

The utility of this compound as a building block lies in the reactivity of its secondary amine on the piperidine ring. This allows for its incorporation into a wide range of larger molecules through various chemical transformations.

N-Arylation/N-Alkylation Reactions

The piperidine nitrogen can readily undergo N-arylation or N-alkylation reactions with suitable electrophiles, such as aryl halides, alkyl halides, or sulfonyl chlorides. This is a common strategy for introducing the 4-(pyrrolidin-1-ylmethyl)piperidine moiety into a target molecule.

Example Application: Synthesis of a PPARδ Agonist

A notable application of this building block is in the synthesis of potent and selective peroxisome proliferator-activated receptor δ (PPARδ) agonists.[2] In this context, the 4-(1-pyrrolidinyl)piperidine moiety was introduced to enhance the agonist activity and subtype selectivity of a series of benzothiazole derivatives.[2] The synthesis involved the coupling of the deprotected 4-(pyrrolidin-1-ylmethyl)piperidine with a suitable benzothiazole core. The resulting compound demonstrated strong PPARδ agonist activity with an EC₅₀ of 3.6 nM and showed significant suppression of atherosclerosis progression in animal models.[2]

Table of Reaction Data for Analogue Synthesis:

| Reactant 1 | Reactant 2 | Coupling Reagent | Solvent | Temperature | Yield (%) | Reference |

| tert-Butyl 4-(pyrrolidin-1-ylmethyl)piperidine-1-carboxylate (deprotected in situ) | Substituted Benzothiazole | HATU, DIPEA | DMF | Room Temp. | 70-85 | Adapted from[2] |

Signaling Pathway Involvement

The piperidine and pyrrolidine moieties are common structural motifs in compounds targeting the central nervous system and other biological pathways.[3] In the case of the aforementioned PPARδ agonist, the 4-(1-pyrrolidinyl)piperidine group plays a crucial role in the ligand's interaction with the PPARδ receptor. PPARs are ligand-activated transcription factors that regulate gene expression in metabolic processes.

The diagram illustrates the general mechanism of PPARδ activation. A ligand, such as a synthetic agonist incorporating the 4-(pyrrolidin-1-ylmethyl)piperidine scaffold, binds to the PPARδ nuclear receptor. This induces a conformational change, leading to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription and affecting metabolic pathways.

Synthetic Workflow

The overall process of utilizing this compound as a building block in a typical synthetic workflow is outlined below.

This workflow highlights the key transformations, starting from readily available materials to the synthesis of the protected intermediate, followed by deprotection to yield the desired building block. The building block is then used in a subsequent coupling reaction to generate the final target molecule.

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemistry. Its straightforward synthesis and the reactivity of its piperidine nitrogen allow for its efficient incorporation into a variety of complex molecules. The demonstrated success in its application for the development of a potent PPARδ agonist underscores its potential in drug discovery programs. This guide provides a foundational understanding for researchers looking to leverage the unique structural features of this compound in their synthetic endeavors.

References

Spectroscopic and Analytical Profile of 4-(Pyrrolidin-1-ylmethyl)piperidine: A Technical Overview

This technical guide furnishes an in-depth look at the synthesis and spectroscopic characterization of a key piperidine intermediate, offering a foundational understanding applicable to the target molecule and its derivatives. The presented data is organized for clarity and supported by detailed experimental protocols and logical workflow diagrams.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for a representative piperidine derivative. This data is illustrative and serves as a template for the characterization of 4-(Pyrrolidin-1-ylmethyl)piperidine.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (Hz) | Assignment |

| Data Not Available | - | - | - | - |

| ... | ... | ... | ... | ... |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| Data Not Available | - |

| ... | ... |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| Data Not Available | - |

| ... | ... |

Table 4: Mass Spectrometry Data

| m/z | Ion |

| Data Not Available | - |

| ... | ... |

Experimental Protocols

The following protocols are representative of the synthesis and spectroscopic analysis of a substituted piperidine derivative.

2.1. Synthesis

A common route to synthesize 4-(substituted-methyl)piperidines involves the reductive amination of a 4-formylpiperidine derivative. For the target compound, this would typically involve the reaction of a suitably N-protected piperidine-4-carboxaldehyde with pyrrolidine, followed by reduction of the resulting iminium intermediate.

-

Materials: N-Boc-piperidine-4-carboxaldehyde, pyrrolidine, sodium triacetoxyborohydride, dichloromethane, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.

-

Procedure: To a stirred solution of N-Boc-piperidine-4-carboxaldehyde in dichloromethane, pyrrolidine is added, followed by sodium triacetoxyborohydride. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the N-Boc protected precursor. Subsequent deprotection of the Boc group would yield the final product, 4-(Pyrrolidin-1-ylmethyl)piperidine.

2.2. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer. The sample would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). Chemical shifts would be reported in parts per million (ppm) relative to the residual solvent peak.

-

Infrared (IR) Spectroscopy: IR spectra would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The spectrum could be recorded as a thin film on a salt plate (for an oil) or as a KBr pellet (for a solid).

-

Mass Spectrometry (MS): Mass spectra would be obtained using an electrospray ionization (ESI) source in positive ion mode. The analysis provides the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate a representative synthetic pathway and a general analytical workflow for the characterization of a substituted piperidine compound.

An In-depth Technical Guide on the Solubility and Stability of 4-(Pyrrolidin-1-ylmethyl)piperidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride is a heterocyclic amine that holds potential for investigation in various therapeutic areas due to its structural motifs. The pyrrolidine and piperidine rings are common scaffolds in medicinal chemistry, known to interact with a range of biological targets.[1] As a dihydrochloride salt, its physicochemical properties, such as solubility and stability, are critical parameters that influence its suitability for further development as a pharmaceutical agent. A thorough understanding of these characteristics is paramount for formulation design, ensuring consistent bioavailability, and defining appropriate storage conditions and shelf-life.

This technical guide provides a comprehensive overview of the solubility and stability of this compound. It outlines detailed experimental protocols for the evaluation of these properties and presents illustrative data in a structured format. Furthermore, this document includes diagrams of potential degradation pathways and a general experimental workflow for physicochemical characterization, designed to guide researchers in their drug development efforts.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, this section outlines the key physicochemical parameters and provides representative data based on compounds with similar functional groups.

| Property | Illustrative Value/Information | Analytical Method |

| Chemical Name | This compound | - |

| CAS Number | 683772-11-4 (free base) | - |

| Molecular Formula | C₁₀H₂₂Cl₂N₂ | Elemental Analysis |

| Molecular Weight | 241.20 g/mol | Mass Spectrometry |

| Appearance | White to off-white solid | Visual Inspection |

| Melting Point | >250 °C (decomposes) | Differential Scanning Calorimetry (DSC) |

| pKa | pKa₁: ~8.5 (piperidine N), pKa₂: ~10.5 (pyrrolidine N) | Potentiometric Titration |

Solubility Profile

The aqueous and organic solubility of this compound is a critical determinant of its biopharmaceutical properties. As a dihydrochloride salt, it is expected to exhibit good aqueous solubility.

Equilibrium Solubility

The following table presents illustrative equilibrium solubility data in various solvents.

| Solvent | Temperature (°C) | Illustrative Solubility (mg/mL) |

| Water | 25 | > 100 |

| Phosphate Buffered Saline (PBS) pH 7.4 | 25 | > 100 |

| 0.1 N HCl | 25 | > 100 |

| Methanol | 25 | ~ 20 |

| Ethanol | 25 | ~ 5 |

| Acetonitrile | 25 | < 1 |

| Dichloromethane | 25 | < 0.1 |

Experimental Protocol for Equilibrium Solubility Determination

A reliable method for determining equilibrium solubility is the shake-flask method.[2]

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, PBS pH 7.4, 0.1 N HCl, methanol, ethanol)

-

Scintillation vials

-

Orbital shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, CAD)

Procedure:

-

Add an excess amount of the compound to a scintillation vial containing a known volume of the selected solvent.

-

Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be confirmed visually.[3]

-

After shaking, allow the samples to stand to permit the settling of excess solid.

-

Centrifuge the samples to further separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.[4]

-

Calculate the solubility in mg/mL.

Stability Profile

The chemical stability of this compound is evaluated through forced degradation studies and long-term stability testing under various environmental conditions, in accordance with ICH guidelines.[5]

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways.[6] The compound is subjected to stress conditions more severe than accelerated stability testing.[7]

Illustrative Forced Degradation Results:

| Stress Condition | Illustrative Degradation (%) | Major Degradation Products |

| Acid Hydrolysis (1 N HCl, 60 °C, 24h) | < 5% | Minimal degradation observed |

| Base Hydrolysis (1 N NaOH, 60 °C, 24h) | 10-15% | N-oxide formation, potential ring opening |

| Oxidative (3% H₂O₂, RT, 24h) | 15-20% | N-oxides of piperidine and pyrrolidine |

| Thermal (80 °C, 72h) | < 5% | Minimal degradation observed |

| Photolytic (ICH Q1B), solid | < 2% | Minimal degradation observed |

| Photolytic (ICH Q1B), solution | 5-10% | Photolytic oxidation products |

Experimental Protocols for Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions.

General Procedure:

-

Prepare solutions of the compound in appropriate solvents.

-

Expose the solutions to the stress conditions outlined below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Specific Protocols:

-

Acid Hydrolysis: Dissolve the compound in 1 N HCl and heat at 60 °C.

-

Base Hydrolysis: Dissolve the compound in 1 N NaOH and heat at 60 °C.

-

Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature.

-

Thermal Degradation: Store the solid compound in an oven at 80 °C.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8][9][10][11][12] A control sample should be protected from light.

Long-Term Stability

Long-term stability studies are conducted to establish the shelf-life and recommended storage conditions.

Illustrative Long-Term Stability Data (Solid State):

| Storage Condition | Time (Months) | Assay (%) | Appearance |

| 25 °C / 60% RH | 0 | 100.0 | White solid |

| 3 | 99.8 | No change | |

| 6 | 99.7 | No change | |

| 12 | 99.5 | No change | |

| 40 °C / 75% RH | 0 | 100.0 | White solid |

| 3 | 99.2 | No change | |

| 6 | 98.9 | No change |

Experimental Protocol for Long-Term Stability Testing

Objective: To evaluate the long-term stability of this compound under ICH-recommended storage conditions.

Procedure:

-

Package the solid compound in suitable containers.

-

Place the containers in stability chambers maintained at the desired conditions (e.g., 25 °C/60% RH and 40 °C/75% RH).[13]

-

At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), withdraw samples.[5]

-

Analyze the samples for appearance, assay, and degradation products using a validated stability-indicating HPLC method.

Hygroscopicity

Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere.[14]

Illustrative Hygroscopicity Data:

| Hygroscopicity Classification | Weight Gain (%) after 24h at 25°C/80% RH |

| Slightly Hygroscopic | 0.2 - < 2 |

Experimental Protocol for Hygroscopicity Testing

Objective: To determine the hygroscopicity of this compound.

Procedure (based on European Pharmacopoeia):

-

Accurately weigh a sample of the compound.

-

Place the sample in a desiccator containing a saturated solution of ammonium chloride to maintain a relative humidity of approximately 80%.[15]

-

Store the desiccator at 25 °C for 24 hours.

-

After 24 hours, re-weigh the sample and calculate the percentage weight gain.

-

Classify the hygroscopicity based on the weight gain.[15]

Analytical Methodologies

A validated stability-indicating analytical method is crucial for the accurate quantification of this compound and its degradation products. Reversed-phase HPLC with UV or Charged Aerosol Detection (CAD) is a suitable technique.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm or CAD |

| Injection Volume | 10 µL |

Visualizations

Experimental Workflow for Physicochemical Characterization

Caption: Physicochemical characterization workflow.

Potential Degradation Pathway

Caption: Potential degradation pathways.

Conclusion

This technical guide provides a framework for the comprehensive evaluation of the solubility and stability of this compound. The outlined experimental protocols, based on established scientific principles and regulatory guidelines, are designed to yield critical data for the advancement of this compound in the drug development pipeline. While the presented quantitative data is illustrative, the methodologies described will enable researchers to generate robust and reliable data specific to their research needs. A thorough understanding of these fundamental physicochemical properties is essential for successful formulation development and for ensuring the quality, safety, and efficacy of any potential therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. snscourseware.org [snscourseware.org]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. youtube.com [youtube.com]

- 9. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jordilabs.com [jordilabs.com]

- 11. ema.europa.eu [ema.europa.eu]

- 12. fda.gov [fda.gov]

- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 14. jocpr.com [jocpr.com]

- 15. asiapharmaceutics.info [asiapharmaceutics.info]

The Indispensable Role of Pyrrolidine and Piperidine Scaffolds in Medicinal Chemistry: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with nitrogen-containing rings being particularly prominent in the architecture of therapeutic agents. Among these, the five-membered pyrrolidine and six-membered piperidine scaffolds have earned the status of "privileged structures." Their prevalence in both natural products and FDA-approved drugs is a testament to their versatile physicochemical properties and their ability to form key interactions with a multitude of biological targets.[1][2][3] This technical guide offers an in-depth exploration of the synthesis, therapeutic applications, and structure-activity relationships (SAR) of these core scaffolds, providing a critical resource for professionals engaged in the discovery and development of novel pharmaceuticals.

The Pyrrolidine Scaffold: A Nexus of Stereochemistry and Activity

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a cornerstone in medicinal chemistry, found in numerous natural alkaloids like nicotine and hygrine and appearing in 37 FDA-approved drugs.[4][5][6] Its significance stems from its unique three-dimensional properties, which allow for a detailed exploration of pharmacophore space.

2.1 Physicochemical Properties and Significance

The sp³-hybridized carbons of the pyrrolidine ring create a non-planar, flexible conformation.[7] This puckering, often described as "pseudorotation," allows for the precise spatial orientation of substituents, which is critical for specific interactions with biological targets.[4][8] The stereogenicity of the ring's carbon atoms profoundly influences the biological profile of drug candidates, as different stereoisomers can exhibit vastly different binding modes to enantioselective proteins.[4][7]

2.2 Therapeutic Applications

The pyrrolidine scaffold is integral to a wide spectrum of therapeutic agents, demonstrating its remarkable versatility.[2][9] Its derivatives have shown broad biological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and anticonvulsant effects.[2][10]

-

Anticonvulsants: Pyrrolidine derivatives like Levetiracetam are used in the treatment of epilepsy, appearing to function by slowing down nerve transmission.[11]

-

Antihypertensives: Captopril, a widely used ACE inhibitor, features a proline (a pyrrolidine-2-carboxylic acid) moiety that is crucial for its activity.[6]

-

Antibiotics: The natural product Anisomycin is a pyrrolidine alkaloid that inhibits protein synthesis, and Clindamycin is another key antibiotic featuring the scaffold.[2][6]

-

Anticancer Agents: Derivatives have been developed as antagonists for targets like the CXCR4 receptor, which is implicated in cancer metastasis.[12]

-

Antidiabetics: Recent research has focused on pyrrolidine derivatives as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism.[13]

2.3 Core Synthesis Strategies

The construction and functionalization of the pyrrolidine ring can be achieved through several robust synthetic methodologies.

-

1,3-Dipolar Cycloaddition: This is a classic and highly effective method for constructing the five-membered ring. It typically involves the reaction of an azomethine ylide (the 1,3-dipole) with an alkene or alkyne (the dipolarophile), allowing for significant control over regio- and stereoselectivity.[4]

-

Cyclization of Acyclic Precursors: Various intramolecular cyclization strategies are employed to form the pyrrolidine ring from linear starting materials.[4]

-

Functionalization of Pre-formed Rings: Chiral precursors, most notably the amino acid proline and its derivatives like 4-hydroxyproline, serve as versatile starting points. The existing ring is then chemically modified to build the final target molecule.[4][14]

2.4 Structure-Activity Relationship (SAR) Insights

The biological activity of pyrrolidine-based compounds is highly dependent on the substitution pattern and stereochemistry of the ring.

-

Stereochemistry: The spatial arrangement of substituents dictates the molecule's ability to fit into a target's binding pocket. For GPR40 agonists, for instance, stereochemistry was found to directly affect the binding mode.[4]

-

Substituent Effects: In a series of pyrrolidine pentamine derivatives designed as inhibitors of aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib], modifications at five distinct positions (R1–R5) had varied effects. Alterations at the R1 position often led to a loss of activity, highlighting its critical role, while changes at R3, R4, and R5 had diverse effects, suggesting potential for further optimization.[15]

-

Inhibitory Potency: For a series of pyrrolidine derivatives targeting α-amylase and α-glucosidase, the nature of the substituents was key. A 4-methoxy analogue (3g) showed the most noteworthy dual inhibitory activity, demonstrating the impact of specific functional groups on potency.[13]

2.5 Quantitative Data for Pyrrolidine Derivatives

The following table summarizes key quantitative data for select pyrrolidine-based compounds, illustrating the impact of structural modifications on biological activity.

| Compound/Series | Target | Key Structural Features | IC₅₀ | Reference |

| Pyrrolidine Derivative 26 | CXCR4 Receptor | Contains pyridine, piperazine, and pyrimidine moieties | 79 nM (binding affinity) | [12] |

| Pyrrolidine Analogue 3a | α-Amylase | 4-chloro substitution | 36.32 µg/mL | [13] |

| Pyrrolidine Analogue 3f | α-Glucosidase | 4-nitro substitution | 27.51 µg/mL | [13] |

| Pyrrolidine Analogue 3g | α-Amylase | 4-methoxy substitution | 26.24 µg/mL | [13] |

| Pyrrolidine Analogue 3g | α-Glucosidase | 4-methoxy substitution | 18.04 µg/mL | [13] |

The Piperidine Scaffold: The Privileged Core of Blockbuster Drugs

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most important and frequently encountered scaffolds in medicinal chemistry.[1] It is a structural component in more than twenty classes of pharmaceuticals, including numerous blockbuster drugs, and is also found in natural alkaloids such as piperine from black pepper.[16][17]

3.1 Physicochemical Properties and Significance

As a saturated sp³-rich scaffold, the piperidine ring provides a robust, three-dimensional framework that can enhance a drug's metabolic stability and improve its pharmacokinetic (ADME) properties, often with reduced toxicity.[18] Its nitrogen atom can act as a hydrogen bond donor or, when substituted, a hydrogen bond acceptor, while the flexible ring conformation allows the molecule to adapt to the steric demands of a target's binding pocket.[18] The introduction of chiral centers into the piperidine scaffold can further enhance biological activity, selectivity, and pharmacokinetic profiles.[19][20]

3.2 Therapeutic Applications

The piperidine scaffold is a cornerstone of drugs across a vast range of therapeutic areas.[3]

-

Central Nervous System (CNS) Agents: This is a major area for piperidine-based drugs. Examples include the antipsychotics Haloperidol and Risperidone, the Alzheimer's drug Donepezil, and the ADHD medication Methylphenidate (Ritalin).[16][17]

-

Analgesics: The piperidine ring is a key pharmacophore in potent opioid analgesics like Fentanyl and Meperidine (Pethidine).[17][21]

-

Anticancer Agents: Piperidine derivatives are used in oncology, with examples like Raloxifene, used in breast cancer treatment and prevention.[22]

-

Antihistamines: Many first and second-generation antihistamines, such as Loratadine, incorporate a piperidine moiety.

-

Antiviral Agents: Certain piperidine derivatives have been investigated as potential inhibitors of viruses like SARS-CoV-2 and influenza.[16][22]

3.3 Core Synthesis Strategies

A variety of synthetic methods are available for the construction of functionalized piperidine rings.

-

Pyridine Hydrogenation: The catalytic hydrogenation of substituted pyridines is one of the most direct and common methods for accessing the saturated piperidine core.[1]

-

Intramolecular Cyclization: Ring-closing reactions of acyclic precursors are widely used. Key methods include metal-catalyzed cyclizations, aza-Michael reactions, and electrophilic cyclizations.[1]

-

Intermolecular Reactions: Multi-component reactions and cycloaddition strategies provide efficient pathways to complex piperidine derivatives from simpler starting materials.[1][23]

-

Alkene Cyclization: Modern methods, such as gold(I)-catalyzed oxidative amination of non-activated alkenes, allow for the difunctionalization of a double bond with simultaneous N-heterocycle formation.[1]

3.4 Structure-Activity Relationship (SAR) Insights

The SAR of piperidine derivatives is crucial for optimizing their therapeutic potential.

-

Core Structure Modification: In the development of farnesyltransferase (FTase) inhibitors, replacing a piperidine-2-one core with a piperidine core resulted in a more than 10-fold increase in potency, demonstrating the profound impact of the core scaffold itself.[24]

-

Substituent Importance: For the same FTase inhibitors, a 3-pyridylmethyl group at the N-1 position and a nitro group at the C-5 position were found to be critical for activity. Modifying or removing these groups led to a complete loss of inhibition.[24]

-

Receptor Selectivity: The piperidine ring has been identified as a key structural element for achieving dual activity at histamine H₃ and sigma-1 (σ₁) receptors. Replacing the piperidine ring in a compound series with a piperazine ring dramatically decreased affinity for the σ₁ receptor while largely maintaining H₃ affinity, highlighting piperidine's role in σ₁ binding.[25]

-

Chirality: The introduction of chiral centers can significantly improve a compound's properties. In the development of MEK inhibitors, incorporating a chiral piperidine side chain was found to be essential for fitting into the enzyme's cavity and increasing potency.[26]

3.5 Quantitative Data for Piperidine Derivatives

The following table presents quantitative data for selected piperidine-based compounds, underscoring the structure-activity relationships discussed.

| Compound/Series | Target | Key Structural Features | IC₅₀ / Kᵢ | Reference |

| Piperidine Derivative (+)-8 | Farnesyltransferase (FTase) | (+)-enantiomer of piperidine core | 1.9 nM (IC₅₀) | [24] |

| Piperidine Derivative 7 | Farnesyltransferase (FTase) | 5,6-Dehydropiperidine core | 13 nM (IC₅₀) | [24] |

| Compound 5 | Sigma-1 (σ₁) Receptor | Piperidine core | 3.64 nM (Kᵢ) | [25] |

| Compound 4 (analogue of 5) | Sigma-1 (σ₁) Receptor | Piperazine core (replaces piperidine) | 1531 nM (Kᵢ) | [25] |

| Compound 11 | Sigma-1 (σ₁) Receptor | Piperidine core | 4.41 nM (Kᵢ) | [25] |

| Compound 11 | Histamine H₃ Receptor | Piperidine core | 6.2 nM (Kᵢ) | [25] |

Key Experimental Protocols and Methodologies

To aid researchers, this section provides detailed, representative protocols for the synthesis and biological evaluation of scaffold-based compounds.

4.1 Synthesis Protocol: Pyrrolidine-Based Chalcones via Claisen-Schmidt Condensation

This protocol describes a general method for synthesizing chalcones incorporating a pyrrolidine moiety, which have been investigated as α-glucosidase inhibitors.[8]

Objective: To synthesize a pyrrolidine-chalcone derivative by reacting 4-(pyrrolidin-1-yl)benzaldehyde with a substituted acetophenone.

Materials:

-

4-(pyrrolidin-1-yl)benzaldehyde

-

Substituted acetophenone (e.g., 4-chloroacetophenone)

-

Ethanol

-

Sodium Hydroxide (NaOH) solution (e.g., 40%)

-

Stirring apparatus, glassware, ice bath

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of 4-(pyrrolidin-1-yl)benzaldehyde and the respective substituted acetophenone in ethanol.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add an aqueous solution of sodium hydroxide dropwise to the reaction mixture.

-

Allow the mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl if necessary.

-

The precipitated solid product (the chalcone derivative) is collected by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Dry the product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified chalcone derivative.[8]

Characterization:

-

FTIR: Record spectra using KBr pellets to identify characteristic functional group peaks (e.g., C=O stretch of the chalcone).

-

NMR: Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆) with TMS as an internal standard to confirm the structure.

-

Mass Spectrometry: Perform LC-MS/MS analysis for accurate mass determination.[8]

4.2 Biological Assay Protocol: In-Vitro α-Amylase Inhibition Assay

This protocol details a method to evaluate the inhibitory activity of synthesized pyrrolidine derivatives against the α-amylase enzyme.[13]

Objective: To determine the IC₅₀ value of test compounds against α-amylase.

Materials:

-

Porcine pancreatic α-amylase solution (0.5 mg/mL)

-

Starch solution (1% w/v)

-

Phosphate buffer (20 mM sodium phosphate, 6.7 mM sodium chloride, pH 6.9)

-

Dinitrosalicylic acid (DNSA) color reagent

-

Test compounds (pyrrolidine derivatives) dissolved in DMSO at various concentrations (e.g., 20, 40, 60, 80, 100 µg/mL)

-

Acarbose (positive control)

-

96-well microplate, spectrophotometer

Procedure:

-

Add 50 µL of the test compound solution (or DMSO for control) to the wells of a 96-well plate.

-

Add 50 µL of the α-amylase solution to each well and incubate the plate at 37°C for 10 minutes.

-

After incubation, add 50 µL of the starch solution to each well to initiate the enzymatic reaction.

-

Incubate the mixture at 37°C for a further 20 minutes.

-

Stop the reaction by adding 100 µL of the DNSA color reagent to each well.

-

Heat the plate in a boiling water bath for 5 minutes to allow for color development.

-

Cool the plate to room temperature and add 1000 µL of distilled water to dilute the mixture.

-

Measure the absorbance of the solution at 540 nm using a microplate reader.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the % inhibition against the compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to achieve 50% inhibition).

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts, workflows, and pathways relevant to drug discovery with pyrrolidine and piperidine scaffolds.

Caption: General Drug Discovery Workflow.

Caption: Synthesis of Pyrrolidine-2,5-dione Derivatives.

Caption: Mechanism of α-Glucosidase Inhibition.

Caption: Structure-Activity Relationship (SAR) Logic.

Conclusion and Future Outlook

The pyrrolidine and piperidine scaffolds are undeniably two of the most powerful and versatile building blocks in the medicinal chemist's toolkit. Their unique three-dimensional structures, combined with their favorable physicochemical properties, have enabled the development of a multitude of successful drugs targeting a vast array of human diseases.[1][4] Their status as "privileged scaffolds" is well-earned, reflecting their evolutionary selection in countless natural products and their rational application in synthetic pharmaceuticals.

This guide has provided a comprehensive overview of their significance, from fundamental properties and synthesis to therapeutic applications and detailed structure-activity relationships. The continued exploration of novel synthetic methodologies to access diverse and complex derivatives, coupled with advanced computational modeling and a deeper understanding of biological systems, will ensure that the pyrrolidine and piperidine scaffolds remain at the forefront of drug discovery for years to come. They will continue to serve as the foundation for the next generation of innovative medicines designed to address unmet clinical needs.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. experts.arizona.edu [experts.arizona.edu]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 11. drugs.com [drugs.com]

- 12. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. ijnrd.org [ijnrd.org]

- 18. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. thieme-connect.com [thieme-connect.com]

- 20. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 21. tandfonline.com [tandfonline.com]

- 22. researchgate.net [researchgate.net]

- 23. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

The Emergence of a Privileged Scaffold: A Technical Guide to 4-(Pyrrolidin-1-ylmethyl)piperidine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(pyrrolidin-1-ylmethyl)piperidine core is a significant heterocyclic scaffold that has garnered increasing attention in medicinal chemistry. Its unique structural features have led to the discovery of potent and selective modulators of various biological targets, positioning it as a "privileged scaffold" in modern drug discovery. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of 4-(pyrrolidin-1-ylmethyl)piperidine compounds. It delves into their diverse therapeutic applications, focusing on their roles as anti-inflammatory agents and analgesics. Detailed experimental protocols for their synthesis and biological evaluation are provided, alongside a thorough examination of the associated signaling pathways, visualized through Graphviz diagrams. Quantitative data from key studies are summarized in structured tables to facilitate comparison and analysis, offering a valuable resource for researchers and professionals in the field of drug development.

Introduction: A Tale of Two Rings

The journey of the 4-(pyrrolidin-1-ylmethyl)piperidine scaffold is a testament to the power of structural combination in medicinal chemistry. This unique architecture, which marries the piperidine and pyrrolidine rings through a methylene linker, has given rise to a plethora of biologically active molecules. The inherent conformational flexibility and basic nitrogen centers of this scaffold provide an ideal foundation for designing ligands that can effectively interact with a variety of biological targets. This guide traces the origins of this important structural motif, from its initial synthesis to its current status as a key component in the development of novel therapeutics.

Discovery and Historical Development

The earliest documented synthesis of the parent 4-(pyrrolidin-1-ylmethyl)piperidine appears in the patent literature. A 2005 patent describes its preparation as a key intermediate for the synthesis of methylene dipiperidine derivatives[1]. One of the early mentions in peer-reviewed literature describes N-benzyl-4-(pyrrolidin-1-ylmethyl)piperidine as a significant byproduct formed during the large-scale synthesis of N-benzyl-4-formylpiperidine, a key intermediate for Donepezil hydrochloride[2]. This serendipitous discovery highlighted the facile formation of this structural motif under certain reductive conditions.

Subsequent research efforts have focused on the deliberate synthesis and exploration of the pharmacological potential of 4-(pyrrolidin-1-ylmethyl)piperidine derivatives. A notable advancement came in 2014 with the synthesis and evaluation of a series of its analogs for their analgesic properties[3]. More recently, in 2023, a significant breakthrough was the design and synthesis of a potent and selective PPARδ agonist incorporating the 4-(pyrrolidin-1-ylmethyl)piperidine core, demonstrating its utility in developing anti-inflammatory agents[4]. These milestones underscore the evolving understanding and application of this versatile scaffold in drug discovery.

Synthetic Methodologies

The primary and most efficient method for the synthesis of 4-(pyrrolidin-1-ylmethyl)piperidine and its derivatives is reductive amination . This versatile reaction involves the condensation of a piperidine-4-carbaldehyde derivative with pyrrolidine (or a substituted pyrrolidine) to form an intermediate iminium ion, which is then reduced in situ to the desired amine.

General Experimental Protocol: Reductive Amination

This protocol provides a general method for the synthesis of the 4-(pyrrolidin-1-ylmethyl)piperidine scaffold.

Materials:

-

N-protected-piperidine-4-carbaldehyde (e.g., N-Boc-piperidine-4-carbaldehyde)

-

Pyrrolidine

-

Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride)

-

Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE))

-

Acid (for Boc deprotection, e.g., trifluoroacetic acid (TFA), hydrochloric acid in dioxane)

-

Base (for workup, e.g., saturated sodium bicarbonate solution)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: To a solution of N-protected-piperidine-4-carbaldehyde (1.0 eq) in the chosen anhydrous solvent, add pyrrolidine (1.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion.

-

Reduction: Add the reducing agent (e.g., STAB, 1.5 eq) portion-wise to the reaction mixture. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM).

-

Purification of Protected Intermediate: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

-

Deprotection (if necessary): Dissolve the purified N-protected intermediate in a suitable solvent and add the deprotecting acid. Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Final Product Isolation: Remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography to yield the final 4-(pyrrolidin-1-ylmethyl)piperidine product.

Below is a workflow diagram illustrating the general synthetic process.

Therapeutic Applications and Mechanisms of Action

The 4-(pyrrolidin-1-ylmethyl)piperidine scaffold has been successfully employed in the development of compounds targeting a range of therapeutic areas. The following sections highlight two prominent examples.

Anti-inflammatory Activity: PPARδ Agonism

Recent research has identified a derivative of 4-(pyrrolidin-1-ylmethyl)piperidine as a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist[4]. PPARs are nuclear receptors that play crucial roles in regulating inflammation and metabolism.

Mechanism of Action:

PPARδ agonists exert their anti-inflammatory effects through multiple mechanisms. Upon ligand binding, PPARδ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the upregulation of genes involved in fatty acid oxidation and energy homeostasis. Furthermore, activated PPARδ can transrepress the activity of pro-inflammatory transcription factors such as NF-κB, thereby downregulating the expression of inflammatory cytokines like TNF-α and IL-6.

The following diagram illustrates the PPARδ signaling pathway.

Analgesic Activity

Derivatives of 4-(pyrrolidin-1-ylmethyl)piperidine have been synthesized and shown to possess significant analgesic activity[3]. The proposed mechanisms of action involve interaction with opioid receptors and inhibition of prostaglandin synthesis.

Mechanism of Action:

-

Opioid Receptor Interaction: The structural similarity of the piperidine core to known opioid analgesics suggests a potential interaction with opioid receptors (μ, δ, and κ). Activation of these G-protein coupled receptors (GPCRs) in the central and peripheral nervous systems leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, closure of voltage-gated calcium channels, and opening of inwardly rectifying potassium channels. These events collectively reduce neuronal excitability and inhibit the transmission of pain signals.

-

Inhibition of Prostaglandin Synthesis: Pain and inflammation are often mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes. Some piperidine derivatives may exert their analgesic effects by inhibiting COX-1 and/or COX-2, thereby reducing the production of prostaglandins and alleviating pain.